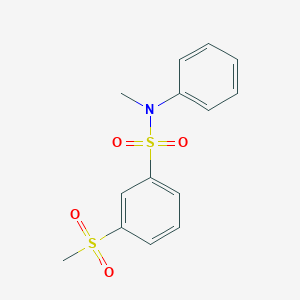![molecular formula C15H14FNO3 B5331207 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide, also known as JNJ-47965567, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. In
Mechanism of Action
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide exerts its therapeutic effects by binding to specific targets in the body. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide induces DNA damage and apoptosis in tumor cells. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines. By inhibiting PDE4, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide reduces the production of cytokines and, consequently, inflammation. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the receptor N-methyl-D-aspartate (NMDA), which is involved in synaptic plasticity. By enhancing NMDA receptor function, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide improves cognitive function.
Biochemical and physiological effects:
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects in various studies. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to induce DNA damage and apoptosis in tumor cells, while sparing normal cells. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to reduce the production of inflammatory cytokines and improve lung function in animal models of asthma. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to improve cognitive function and enhance synaptic plasticity in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, one limitation of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
For research on 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide include exploring its efficacy in combination with other therapies, optimizing dosing regimens, and investigating its potential in other disease indications. Additionally, further studies are needed to elucidate the mechanisms underlying 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide's therapeutic effects and to identify potential biomarkers for patient selection.
Synthesis Methods
The synthesis of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide involves the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzoic acid in the presence of a coupling reagent and a base. The resulting intermediate is then treated with an amine to form the final product. This method has been optimized for high yield and purity.
Scientific Research Applications
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to improve cognitive function by enhancing synaptic plasticity.
properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIUMPSJMWWUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5331127.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5331141.png)
![(3S*,5R*)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5331149.png)
![5-methyl-1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5331160.png)
![ethyl [(8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetate](/img/structure/B5331168.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331179.png)
![(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5331213.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5331232.png)

![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)